(1S,3R)-RSL3 is a synthetic small molecule recognized as a potent inhibitor of glutathione peroxidase 4 (GPX4), a critical enzyme involved in lipid peroxidation and cellular redox balance. This compound is classified as a ferroptosis inducer, promoting a unique form of regulated cell death characterized by iron dependency and the accumulation of lipid-based reactive oxygen species. The term "ferroptosis" was coined in 2012 to describe this process, which is distinct from other forms of cell death such as apoptosis and necrosis .
(1S,3R)-RSL3 was developed through chemoproteomic studies aimed at identifying small molecules that can selectively induce ferroptosis in cancer cells. It emerged from a series of screenings for compounds that could target the cystine/glutamate antiporter system and inhibit GPX4, thereby enhancing lipid peroxidation and inducing cell death . The compound is commercially available from various suppliers, including Tocris Bioscience and Cayman Chemical .
The synthesis of (1S,3R)-RSL3 involves several steps that typically include the formation of key intermediates followed by selective reactions to achieve the desired stereochemistry. While specific synthetic routes may vary, the general approach involves:
Technical details regarding the exact synthetic pathway are often proprietary or unpublished but typically involve standard organic synthesis techniques such as chromatography for purification and NMR spectroscopy for structural confirmation.
The molecular structure of (1S,3R)-RSL3 features a complex bicyclic arrangement with various substituents that contribute to its biological activity. The InChI key for this compound is TXJZRSRTYPUYRW-YMXDCFFPSA-N, which provides a unique identifier for its structure in chemical databases .
(1S,3R)-RSL3 primarily functions through its interaction with GPX4, leading to increased levels of lipid peroxides within cells. This compound induces ferroptosis by:
The inhibition mechanism involves binding to GPX4 via covalent modification or allosteric inhibition, although detailed mechanistic studies are ongoing to fully elucidate these interactions .
The mechanism through which (1S,3R)-RSL3 induces ferroptosis can be summarized as follows:
Data supporting these mechanisms include studies demonstrating that cells treated with (1S,3R)-RSL3 exhibit hallmarks of ferroptosis such as increased lipid peroxidation and cell death in an iron-dependent manner .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment, which is reported to be ≥98% for commercial preparations .
(1S,3R)-RSL3 has significant applications in scientific research:
Ferroptosis was formally defined in 2012 by Dixon et al. as an iron-dependent, non-apoptotic form of regulated cell death characterized by lipid peroxidation. This discovery emerged from chemical screens identifying erastin, a compound lethal to RAS-mutant tumor cells but lacking classical apoptotic features [1] [10]. Earlier observations (1950s–2000s) of cysteine deprivation-induced cell death with glutathione depletion and iron dependence—later recognized as ferroptosis—lacked mechanistic clarification. The term unified these phenomena under a distinct cell death modality, morphologically marked by mitochondrial shrinkage and biochemically by reactive oxygen species accumulation from iron-mediated Fenton reactions [1] [2]. The field expanded rapidly due to ferroptosis’s implications in cancer, neurodegeneration, and ischemia-reperfusion injury [1] [6].
Table 1: Key Discoveries in Ferroptosis Research
Year | Discovery | Significance |
---|---|---|
2003 | Erastin identified as RAS-selective lethal compound | First compound showing ferroptosis-like cell death [1] |
2008 | (1S,3R)-RSL3 characterized as iron-dependent death inducer | Differentiated ferroptosis from apoptosis [10] |
2012 | Ferroptosis formally defined | Established iron dependency and lipid peroxidation as hallmarks [1] |
2014 | Glutathione peroxidase 4 identified as primary target of (1S,3R)-RSL3 | Defined central antioxidant pathway in ferroptosis [3] |
Ferroptosis is driven by the lethal accumulation of phospholipid hydroperoxides in cellular membranes, requiring both iron and compromised antioxidant defenses. Iron catalyzes lipid peroxidation via Fenton chemistry, converting lipid hydroperoxides (LOOHs) into reactive alkoxyl radicals (LO•) [4] [10]. This process is enabled by esterified polyunsaturated fatty acids (PUFAs) in membrane phospholipids, synthesized by acyl-CoA synthetase long chain family member 4 [10].
The glutathione-glutathione peroxidase 4 pathway is the core antioxidant defense:
Depletion of glutathione or inhibition of glutathione peroxidase 4 activity disrupts redox homeostasis, permitting unchecked lipid peroxidation. Other regulatory nodes include the ferroptosis suppressor protein 1-coenzyme Q10 system and dihydroorotate dehydrogenase, which generate lipid-soluble antioxidants [7] [10].
Table 2: Molecular Regulators of Ferroptosis
Target | Function | Role in Ferroptosis |
---|---|---|
System Xc⁻ (SLC7A11) | Cystine import for glutathione synthesis | Inhibition depletes glutathione, promoting death [1] |
Glutathione peroxidase 4 | Reduction of lipid hydroperoxides | Direct inhibition induces ferroptosis [3] |
Acyl-CoA synthetase long chain family member 4 | PUFA-phospholipid biosynthesis | Increases substrate pool for peroxidation [10] |
Ferroptosis suppressor protein 1 | Regenerates reduced coenzyme Q10 | Compensatory pathway when glutathione peroxidase 4 is inhibited [7] |
(1S,3R)-RSL3 is a chloroacetamide-containing compound identified in 2008 through screens for RAS-selective lethality in engineered fibroblasts. Its stereospecificity is critical: the (1S,3R) enantiomer exhibits potent ferroptosis induction, while other stereoisomers are inactive [3] [5]. (1S,3R)-RSL3 directly targets the catalytic selenocysteine residue of glutathione peroxidase 4, irreversibly inhibiting its peroxidase activity. This inactivation prevents the reduction of lipid hydroperoxides, leading to their cytotoxic accumulation [3] [4].
Recent studies propose a multi-target mechanism:
(1S,3R)-RSL3 is a cornerstone tool for probing ferroptosis mechanisms. Key applications include:
In drug development, (1S,3R)-RSL3 derivatives have been conjugated to antibodies to improve tumor selectivity. For example, trastuzumab-(1S,3R)-RSL3 antibody-drug conjugates exploit human epidermal growth factor receptor 2 overexpression in breast cancer to deliver the payload intracellularly, preserving the chloroacetamide warhead’s reactivity [5].
Table 3: (1S,3R)-RSL3 Target Specificity and Research Utility
Aspect | Details | Implications |
---|---|---|
Glutathione peroxidase 4 Inhibition | Covalent binding to selenocysteine residue (Sec46) | Validates glutathione peroxidase 4 as a master ferroptosis regulator [3] |
Thioredoxin reductase 1 Inhibition | Competitive inhibition at C-terminal redox site | Contributes to oxidative stress but insufficient alone for ferroptosis [4] |
Antibody-Drug Conjugates | Trastuzumab-(1S,3R)-RSL3 conjugates with cleavable linkers | Enhances tumor-selective ferroptosis induction [5] |
Combination Therapy | Synergy with non-thermal plasma via reactive oxygen species/AMP-activated protein kinase/mTOR axis | Overcomes resistance in non-small cell lung cancer [9] |
The target specificity of (1S,3R)-RSL3 is debated. While early studies attributed ferroptosis induction solely to glutathione peroxidase 4 inhibition, recent biochemical assays show:
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3